molecular formula C10H17ClN4 B1443581 Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride CAS No. 1361114-31-9

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

Cat. No. B1443581
M. Wt: 228.72 g/mol
InChI Key: PUIWYXLAINQVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride, also known as 3-Piperidin-3-yl-pyrazin-2-amine dihydrochloride, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. This compound is used as a reagent in a variety of reactions, including the synthesis of other compounds, as a catalyst for reactions, and as a starting material for the preparation of other compounds. It is also used as a ligand in coordination chemistry and as a precursor for other compounds.

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

  • The compound shows potential as an Aurora kinase inhibitor, which may be useful in treating cancer. Aurora kinases are enzymes that play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Chemistry Applications

  • It's involved in the synthesis of new dipyridopyrazines. These heterocyclic systems have various applications in developing pharmaceuticals and advanced materials (F. Savelli, A. Boido, 1992).

Synthesis of Pyrimidines and Isoquinolines

  • The compound is used in the synthesis of pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds have potential applications in medicinal chemistry and drug discovery (E. Paronikyan et al., 2016).

Development of Fluorescent Materials

  • Its derivatives have been utilized in the synthesis of compounds with marked fluorescent abilities. These materials can be used in various scientific and technological applications, like bioimaging and sensors (I. Odin et al., 2022).

Antimicrobial Activity

  • Some derivatives have shown antimicrobial activity. They could potentially be developed into novel antibacterial and antifungal agents (S. Kanchana et al., 2014).

properties

IUPAC Name

N-methyl-3-piperidin-3-ylpyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIWYXLAINQVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 2
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 4
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 5
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 6
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

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